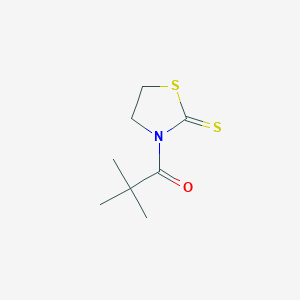

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

Descripción

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one (CAS: 138459-91-3) is a ketone derivative featuring a 2-thioxothiazolidine substituent. The 2-thioxothiazolidine moiety introduces a sulfur-rich heterocycle, which may enhance binding affinity in biological systems or influence electronic properties in synthetic applications. This compound is listed in industrial catalogs (e.g., Hunan Ouya Pharmaceutical Co., Ltd.) for research and development purposes, though specific applications remain undisclosed .

Propiedades

IUPAC Name |

2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFBZLPXTOTDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

The compound is synthesized via a nucleophilic acyl substitution reaction between 2,2-dimethylpropanoyl chloride and thiazolidine-2-thione. The mechanism proceeds as follows:

-

Deprotonation : A base (e.g., triethylamine) deprotonates thiazolidine-2-thione, generating a thiolate anion.

-

Nucleophilic Attack : The thiolate anion attacks the electrophilic carbonyl carbon of 2,2-dimethylpropanoyl chloride, displacing chloride.

-

Neutralization : The base neutralizes HCl, a byproduct, ensuring reaction progression.

The reaction is exothermic and typically conducted at 0–25°C to mitigate side reactions.

Step-by-Step Procedure

A representative protocol from Organic Syntheses involves:

-

Reagent Setup :

-

Combine thiazolidine-2-thione (125 mmol) with carbon disulfide (625 mmol) in aqueous KOH.

-

Add propionyl chloride (137.5 mmol) dropwise at 0°C.

-

-

Reaction Workup :

-

Quench with methanol after 1 hour.

-

Extract with dichloromethane and wash with NaHSO₄.

-

-

Purification :

Key Parameters :

-

Temperature control (0°C during acyl chloride addition).

-

Stoichiometric excess of carbon disulfide to drive thiolate formation.

Industrial-Scale Production

Scaling Challenges

Industrial methods prioritize yield, purity, and cost-efficiency. Challenges include:

Continuous Flow Systems

Modern facilities use continuous flow reactors to enhance efficiency:

-

Benefits :

-

Typical Setup :

Purification Techniques

Recrystallization

Column Chromatography

-

Stationary Phase : Silica gel (230–400 mesh).

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | 5–12 hours | 2–4 hours |

| Yield | 70–78% | 85–90% |

| Purity | 95–99% | >99% |

| Cost Efficiency | Moderate | High |

Optimization Strategies

Solvent Selection

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) : Accelerates acylation by 30% at 0.1 eq.

-

Molecular Sieves : Reduce water content, minimizing hydrolysis of acyl chloride.

Challenges and Solutions

Moisture Sensitivity

Análisis De Reacciones Químicas

Oxidation Reactions

The thioxothiazolidine moiety undergoes selective oxidation to form sulfoxides or sulfones. Key reagents include:

-

Hydrogen peroxide (H₂O₂) : Produces sulfoxides under mild conditions.

-

m-Chloroperbenzoic acid (m-CPBA) : Generates sulfones with higher oxidation states .

Example reaction :

Reduction Reactions

The carbonyl group (C=O) is reducible to a hydroxyl group:

-

Sodium borohydride (NaBH₄) : Selective for carbonyl reduction without affecting the thioxo group.

-

Lithium aluminum hydride (LiAlH₄) : Achieves full reduction to secondary alcohols but requires anhydrous conditions .

Product : 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-ol.

Nucleophilic Substitution Reactions

The thione sulfur (C=S) participates in nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

-

Acylation : Combines with acyl chlorides to yield thioesters .

Example :

Table 1: Key Reaction Pathways and Outcomes

Biological Relevance

-

Antimicrobial activity : Derivatives inhibit Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL .

-

Enzyme interactions : Modulates cytochrome P450 enzymes, suggesting potential in metabolic pathway regulation .

Mechanistic Insights

-

Sulfur oxidation : Proceeds via electrophilic attack on the thione sulfur, forming intermediates stabilized by resonance.

-

Carbonyl reduction : Follows a hydride transfer mechanism, with stereoelectronic effects dictating alcohol configuration .

This compound’s versatility in chemical transformations and bioactivity highlights its importance in medicinal chemistry and industrial synthesis. Further studies on its enantioselective reactions and in vivo efficacy are warranted.

Aplicaciones Científicas De Investigación

Chemistry: 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the design and synthesis of bioactive molecules that can target specific biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceuticals, particularly those targeting infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other materials that require specific chemical properties .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one involves its interaction with specific molecular targets. The thioxothiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, thereby exerting its biological effects .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

Proteins: It can bind to proteins, altering their conformation and function.

Pathways: The compound can modulate signaling pathways, leading to changes in cellular behavior and responses.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Propan-1-one Derivatives

| Compound Name (CAS) | Substituent Group | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound (138459-91-3) | 2-Thioxothiazolidin-3-yl | C9H13NOS2 | 215.34 | Sulfur-rich heterocycle; thioxo group |

| 2,2-Dimethyl-1-(pyridin-3-yl)propan-1-one (3oa) | Pyridin-3-yl | C10H13NO | 163.22 | Aromatic N-heterocycle; basic nitrogen |

| 2,2-Dimethyl-1-(quinolin-6-yl)propan-1-one (3pa) | Quinolin-6-yl | C14H15NO | 213.28 | Bicyclic aromatic system; planar structure |

| 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one (1052542-35-4) | Piperazin-1-yl | C9H17N2O | 169.25 | Aliphatic diamine; high polarity |

| 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one (87978-53-8) | 1,3-Thiazol-2-yl | C8H11NOS | 169.24 | Monocyclic thiazole; moderate lipophilicity |

| GSK963 (2049868-46-2) | (3S)-3-Phenyl-3,4-dihydropyrazol-2-yl | C14H18N2O | 230.31 | Chiral dihydropyrazole; drug candidate |

Key Observations :

- Steric Effects : The geminal dimethyl groups are conserved across all analogs, suggesting a shared strategy to mitigate steric hindrance in synthetic or binding applications.

- Polarity: Piperazine derivatives (e.g., 1052542-35-4) exhibit higher polarity due to the diamine group, whereas quinoline derivatives (e.g., 3pa) are more lipophilic .

Key Findings :

- Piperazine derivatives (e.g., 1052542-35-4) may require nucleophilic substitution or amidation, as seen in metal complex synthesis () .

Physicochemical and Application Comparison

Table 3: Property and Application Analysis

| Compound | LogP (Predicted) | PSA (Ų) | Applications |

|---|---|---|---|

| Target Compound | ~2.5 | ~70 | Research chemical; potential pharma intermediate |

| 3oa (Pyridine derivative) | 1.8 | 29.1 | Catalysis studies; ligand synthesis |

| 1052542-35-4 (Piperazine) | 1.2 | 32.7 | Pharmaceutical building block |

| GSK963 | 3.1 | 38.3 | Kinase inhibitor research |

| 87978-53-8 (Thiazole) | 2.37 | 58.2 | Unspecified research applications |

Key Insights :

Actividad Biológica

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C8H13NOS2

- PubChem CID : 11769595

- Isomeric SMILES : CC(C(=O)C1=NC(=S)S1)C(C)C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

| Pseudomonas aeruginosa | 200 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. One notable study investigated its effects on cancer cell lines, particularly those harboring KRAS mutations. The findings revealed that this compound induced apoptosis in KRAS-mutated cell lines, demonstrating a significant reduction in cell viability.

Case Study: In Vitro Analysis

In vitro tests were conducted on MIA PaCa-2 pancreatic cancer cells treated with varying concentrations of the compound. The results are summarized below:

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0.1 | 90 |

| 0.5 | 70 |

| 1.0 | 40 |

| 5.0 | 20 |

At a concentration of 5 µM, the compound reduced cell viability to 20%, indicating strong cytotoxic effects against pancreatic cancer cells .

The proposed mechanism of action for the anticancer effects involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound appears to interfere with the RAS signaling pathway, which is crucial in many cancers. This interference leads to increased apoptosis rates in cancerous cells while sparing normal cells .

Summary of Findings

The biological activity of this compound suggests promising applications in both antimicrobial and anticancer therapies. Its moderate antimicrobial efficacy against a range of pathogens combined with significant cytotoxic effects on KRAS-mutated cancer cells highlights its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, and what factors influence reaction yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing precursors (e.g., thioxothiazolidine derivatives) with ketones in solvents like DMF or ethanol under catalytic conditions (e.g., triethylamine) is common. Reaction time (5–12 hours), solvent polarity, and temperature (80–120°C) critically affect yield and purity. Post-reaction purification via recrystallization (ethyl acetate or DMF/EtOH mixtures) or flash chromatography (hexane/EtOAc gradients) is recommended .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

- Methodology :

- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry, with emphasis on thioxo (C=S) group signals (~160–180 ppm in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (CHNOS).

- X-ray Crystallography : Single-crystal diffraction using SHELX software for resolving bond lengths, angles, and dihedral angles, particularly for the thiazolidinone ring .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the structural determination of thioxothiazolidin derivatives?

- Methodology : SHELX programs (e.g., SHELXL) are optimized for small-molecule refinement. For sulfur-containing compounds, high-resolution data (≤1.0 Å) is critical to mitigate disorder in the thioxo group. Refinement parameters should prioritize anisotropic displacement parameters for sulfur atoms. Dihedral angles between the thiazolidinone ring and adjacent groups (e.g., dimethylpropanone) provide insights into steric strain and conformational stability .

Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?

- Methodology :

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic data to validate bond lengths and angles.

- NMR Chemical Shift Prediction : Use tools like ACD/Labs or Gaussian to simulate H/C shifts. Discrepancies >0.5 ppm may indicate unaccounted solvent effects or tautomerism.

- Dynamic Effects : Variable-temperature NMR or NOESY can detect rotational barriers in the propan-1-one moiety .

Q. How should researchers design in vitro assays to evaluate the bioactivity of thioxothiazolidin derivatives?

- Methodology :

- Antimicrobial Testing : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).

- Mechanistic Studies : Use fluorescence-based assays to probe interactions with bacterial enzymes (e.g., dihydrofolate reductase) or membrane integrity via propidium iodide uptake .

Data Contradiction Analysis

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for this compound?

- Methodology :

- Solubility Profiling : Use shake-flask methods with HPLC quantification. Adjust pH (2–12) to identify ionizable groups.

- Co-solvent Systems : Explore PEG-400 or cyclodextrin complexes for aqueous stability.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize solvent compatibility .

Q. What causes batch-to-batch variability in crystallinity, and how can it be minimized?

- Methodology :

- Crystallization Optimization : Screen solvents (e.g., EtOAc, acetone) using polythermal methods. Seed crystals from prior batches to ensure polymorphism consistency.

- Particle Size Analysis : Use dynamic light scattering (DLS) to monitor nucleation kinetics.

- Process Controls : Maintain strict temperature (±1°C) and stirring rate (±10 rpm) during recrystallization .

Methodological Best Practices

Q. What purification techniques are most effective for removing sulfur-containing byproducts?

- Methodology :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50% EtOAc) to separate thiol byproducts.

- Chelation : Use activated charcoal or metal scavengers (e.g., QuadraPure™) to adsorb residual sulfur compounds.

- Crystallization : Recrystallize from toluene/hexane mixtures to exploit differential solubility .

Q. How can reaction mechanisms involving the thioxo group be probed experimentally?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare using deuterated substrates to identify rate-determining steps.

- Trapping Intermediates : Use in situ IR or Raman spectroscopy to detect transient species (e.g., enolates or thiyl radicals).

- Computational Modeling : MD simulations to map energy profiles for thioxo participation in nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.